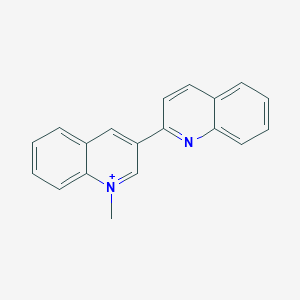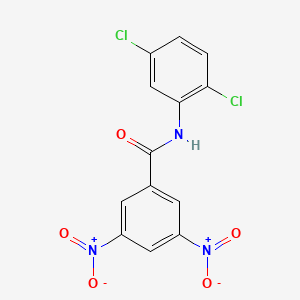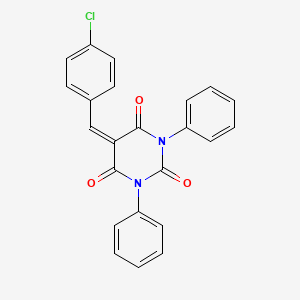
1-Methyl-3-(quinolin-2-yl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group at the 1’ position and a biquinoline structure, which consists of two quinoline units linked together.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM can be achieved through various methods, including microwave-assisted synthesis. This technique has gained popularity due to its ability to accelerate reactions, increase yields, and minimize the formation of hazardous by-products . The general synthetic route involves the condensation of appropriate quinoline derivatives under microwave irradiation, which provides a fast, clean, and eco-friendly approach .
Industrial Production Methods
In an industrial setting, the production of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM may involve large-scale microwave-assisted synthesis or other conventional methods that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as permanganate can be used to convert methyl groups to carboxyl groups.
Reduction: Reducing agents like sodium borohydride can be employed to reduce quinoline derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like phenacyl bromide under solvent-free microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the quinoline structure.
Wissenschaftliche Forschungsanwendungen
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Quinoline derivatives, including this compound, are known for their biological activities, such as antimicrobial, antimalarial, and anticancer properties . They are also used as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes . The exact mechanism depends on the specific biological activity being studied, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-quinolone: Another quinoline derivative with a similar structure but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with neuroprotective properties and a different mechanism of action.
Uniqueness
1’-METHYL-[2,3’-BIQUINOLIN]-1’-IUM is unique due to its biquinoline structure, which provides distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C19H15N2+ |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
1-methyl-3-quinolin-2-ylquinolin-1-ium |
InChI |
InChI=1S/C19H15N2/c1-21-13-16(12-15-7-3-5-9-19(15)21)18-11-10-14-6-2-4-8-17(14)20-18/h2-13H,1H3/q+1 |
InChI-Schlüssel |
WBGOZXFMJLDJFS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)

![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B11704176.png)
![(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11704191.png)

![ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11704199.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11704202.png)
![N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11704230.png)
